9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione
Overview
Description
9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione is not fully understood. However, several studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the expression of several pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported its ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of bacterial strains. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione in lab experiments is its broad range of biological activities. It can be used in various assays to study its antitumor, antimicrobial, and anti-inflammatory properties. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and affect its pharmacological properties.
Future Directions
Several future directions can be explored to further understand the pharmacological properties of 9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione. One possible direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its antimicrobial properties and its potential use in the development of new antibiotics. Additionally, its anti-inflammatory properties can be further studied to develop new therapies for inflammatory diseases. Finally, the development of new synthetic methods to improve its solubility and bioavailability can also be explored.
Scientific Research Applications
9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione has been extensively studied for its potential pharmacological properties. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,17-heptaene-14,16-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c18-13-11-7-10-9-4-2-1-3-8(9)5-6-12(10)20-14(11)17-15(19)16-13/h1-7H,(H,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDQWAQZHVZRSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C(=O)NC(=O)N=C4O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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